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Compound Name: beta-L-Xylofuranose

Cat. No.: B12887593 Get Quote

This guide provides an in-depth technical analysis of the conformational preferences of the β-L-

xylofuranose ring, targeting researchers, scientists, and professionals in drug development. It

integrates experimental and computational methodologies to elucidate the three-dimensional

structure of this important furanose.

Introduction to Furanose Ring Conformation
The five-membered furanose ring is a fundamental structural motif in numerous biologically

significant molecules, including nucleic acids and carbohydrates. Unlike the more rigid six-

membered pyranose ring, the furanose ring exhibits considerable flexibility. This flexibility is not

random but is characterized by a continuous cycle of out-of-plane atomic displacements known

as pseudorotation. The specific conformation adopted by the furanose ring is crucial for its

biological activity and molecular recognition properties. β-L-Xylofuranose, as a constituent of

various glycans and a synthetic analog in nucleic acids, presents a unique conformational

landscape that influences the properties of the macromolecules it is part of.

The Pseudorotation Concept in Furanose Rings
The conformation of a furanose ring can be described by the concept of pseudorotation, which

defines the out-of-plane puckering of the ring atoms.[1] This puckering is characterized by two

parameters: the phase angle of pseudorotation (P) and the amplitude of pucker (τm). The

pseudorotation cycle encompasses a continuum of conformations, but furanose rings typically

populate two major, low-energy regions: the North (N) and South (S) conformations.
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North (N) Conformations: Characterized by P values around 0° to 36°, corresponding to C3'-

endo puckering (the C3' atom is displaced on the same side as the C5' atom).

South (S) Conformations: Characterized by P values around 144° to 180°, corresponding to

C2'-endo puckering (the C2' atom is displaced on the same side as the C5' atom).

The interconversion between these N and S states occurs through intermediate, higher-energy

conformations. The relative populations of the N and S conformers are influenced by the

stereochemistry of the substituents on the furanose ring.
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Pseudorotational Pathway of a Furanose Ring
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Workflow for NMR-based Conformational Analysis

Experimental Steps

Data Analysis

Sample Preparation
(β-L-Xylofuranose in deuterated solvent)

NMR Data Acquisition
(1D ¹H, 2D COSY/TOCSY)

Spectral Analysis
(Signal Assignment)

Extraction of ³J(H,H)
Coupling Constants

Karplus Equation Application
(Relate J to Dihedral Angles)

Pseudorotation Analysis
(e.g., using PSEUROT software)

Determination of Conformational Parameters
(P, τm, %N, %S)
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Workflow for Computational Conformational Analysis

Computational Steps

Validation

Build 3D Model of
β-L-Xylofuranose

Conformational Search
(e.g., MD simulation)

Geometry Optimization & Energy Calculation
(e.g., DFT)

Calculation of NMR Parameters
(³J(H,H) coupling constants)

Comparison with Experimental Data

Model Refinement and
Conformer Population Analysis
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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